Potency and Isoform Selectivity: Direct Biochemical IC50 Comparison vs. Inactive Negative Control
A-196 potently inhibits SUV420H1 and SUV420H2 with IC50 values of 25 nM and 144 nM, respectively, in biochemical assays measuring H4K20 methylation. In stark contrast, its chemotype-matched negative control, SGC2043, exhibits no inhibitory activity against these enzymes at concentrations up to 10 µM [1][2]. This establishes A-196 as the active and specific tool for probing SUV4-20 function.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | SUV420H1: 25 nM; SUV420H2: 144 nM |
| Comparator Or Baseline | SGC2043 (negative control): >10,000 nM (no activity) |
| Quantified Difference | >400-fold difference in potency |
| Conditions | Scintillation proximity assay using tritium-labeled methyl group incorporation into H4K20me1 peptide. |
Why This Matters
This data proves A-196's specific, on-target activity, while the negative control SGC2043 provides a crucial baseline for attributing observed cellular phenotypes directly to SUV420H1/H2 inhibition, a requirement for rigorous chemical biology studies.
- [1] Chemical Probes Portal. A-196 probe summary: Potency. View Source
- [2] Scheer, S., et al. (2019). A chemical biology toolbox to study protein methyltransferases and epigenetic signaling. Nature Communications, 10(1), 19. View Source
